

Diethyl Chloromalonate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Diethyl chloromalonate

Cat. No.: B119368

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CAS Number: 14064-10-9

This guide provides an in-depth overview of **diethyl chloromalonate**, a versatile reagent in organic synthesis, with a particular focus on its applications in drug discovery and development. It covers the compound's physicochemical properties, safety and handling, synthesis, and key reactions, including detailed experimental protocols. Furthermore, it explores the relevance of **diethyl chloromalonate** derivatives in the context of inhibiting critical cellular signaling pathways.

Physicochemical and Safety Data

Diethyl chloromalonate is a colorless to light yellow liquid.^[1] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	14064-10-9	[1][2][3][4]
Molecular Formula	C ₇ H ₁₁ ClO ₄	[4]
Molecular Weight	194.61 g/mol	[3][4]
Density	1.204 g/mL at 25 °C	[5][6]
Boiling Point	222 °C at 760 mmHg	[7]
Flash Point	>230 °F (>110 °C)	[8][5]
Refractive Index	n _{20/D} 1.432	[8][5][6]
Solubility	Slightly soluble in organic solvents like chloroform, ethyl acetate, and methanol; poor solubility in water.	[9]
InChI Key	WLWCQKMQYZFTDR-UHFFFAOYSA-N	[4]

Safety Information:

Diethyl chloromalonate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[10] It is harmful if swallowed and causes severe skin burns and eye damage.[1][4][11] It may also cause respiratory irritation and is toxic to aquatic life with long-lasting effects.[1][11][12]

Hazard Statements: H302, H314, H319, H335, H411[1][11][12]

Precautionary Statements: P261, P273, P280, P305+P351+P338, P310[11]

Synthesis of Diethyl Chloromalonate

The most common method for synthesizing **diethyl chloromalonate** is through the direct chlorination of diethyl malonate. A frequently used chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂).[2]

Experimental Protocol: Synthesis of a Related Compound, Dimethyl 2-Chloromalonate

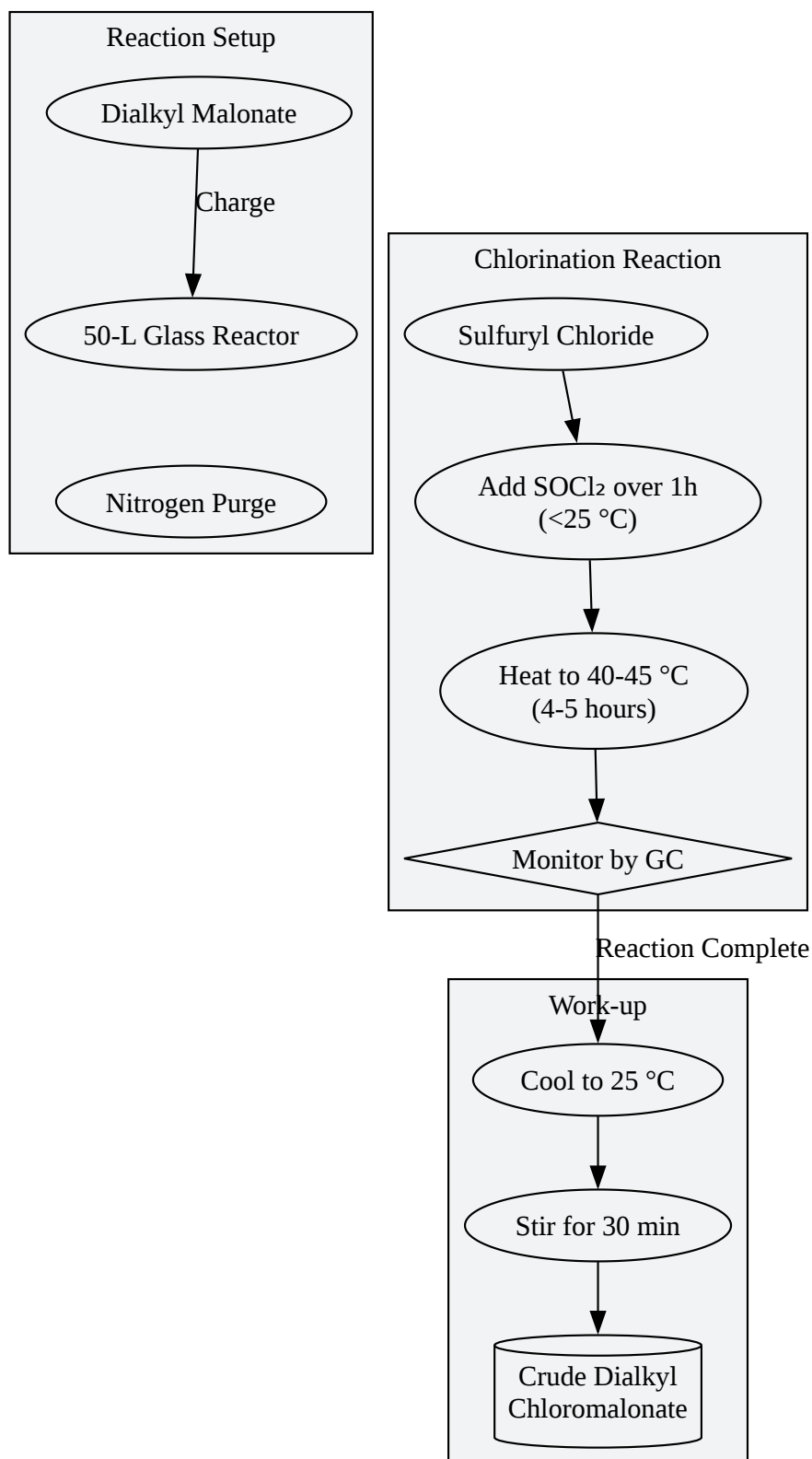
While a specific protocol for **diethyl chloromalonate** was not available, the following procedure for the synthesis of the closely related dimethyl 2-chloromalonate provides a representative example of the reaction conditions.

Materials:

- Dimethyl malonate
- Sulfuryl chloride
- Nitrogen gas
- 50-L all-glass reactor

Procedure:

- Purge a 50-L all-glass reactor with nitrogen and charge it with 20 kg (151.4 mol) of dimethyl malonate at 25 °C.
- To the stirred contents, add 24.5 kg (181.7 mol) of sulfuryl chloride over a period of 1 hour, ensuring the batch temperature is maintained below 25 °C.
- Gradually heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.
- Monitor the reaction progress by gas chromatography (GC) until less than 6.0 area % of dimethyl malonate remains.
- Once the reaction is complete, cool the mixture to 25 °C and stir for 30 minutes.
- Unload the liquid dimethyl 2-chloromalonate from the reactor. The product is typically obtained as a yellow-colored liquid.



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Applications in Organic Synthesis and Drug Development

Diethyl chloromalonate is a valuable building block in organic synthesis due to the presence of a reactive chlorine atom at the α -position, which acts as a good leaving group in nucleophilic substitution reactions.[2] This allows for the introduction of various functional groups, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[13][14]

Synthesis of Functionalized 2,3-Dihydrobenzofurans

One notable application of **diethyl chloromalonate** is in the potassium carbonate-catalyzed domino reaction with salicylic aldehyde derivatives to produce highly functionalized 2,3-dihydrobenzofurans.[5] These heterocyclic motifs are present in many pharmacologically active compounds. The reaction sequence often involves Michael alkylation, Mannich alkylation, and aldol alkylation.[9]

Precursor to Other Halogenated Malonates

Diethyl chloromalonate serves as a precursor for the synthesis of other halogenated malonates, such as diethyl fluoromalonate, through nucleophilic halogen exchange (halex) reactions.[2]

Role in the Synthesis of Kinase Inhibitors

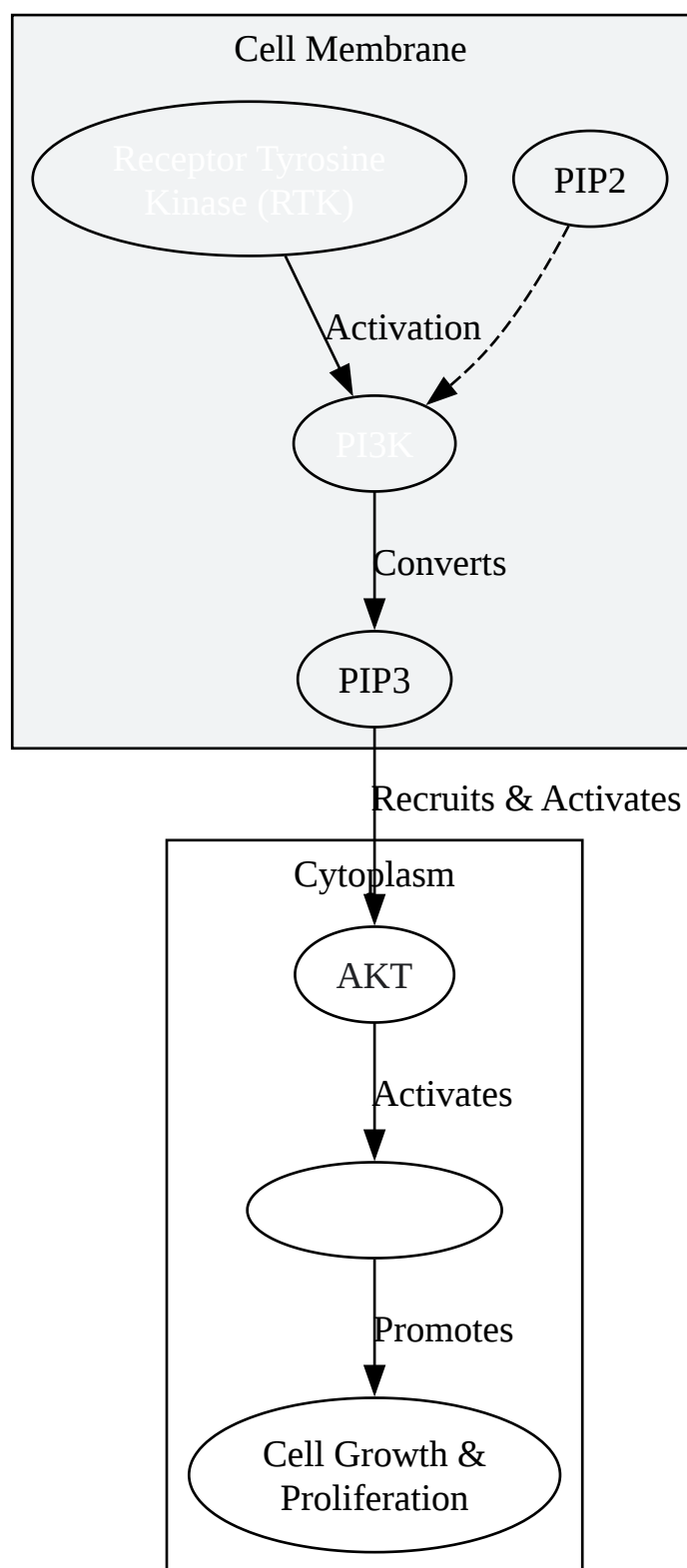
Derivatives of **diethyl chloromalonate** are important intermediates in the synthesis of small molecule kinase inhibitors, which are a significant class of anticancer drugs.[8] These inhibitors target signaling pathways involved in cancer cell growth and proliferation.[8]

Relevance to Cellular Signaling Pathways

The utility of **diethyl chloromalonate** in drug development is highlighted by its role in synthesizing compounds that target key cellular signaling pathways implicated in cancer. Small molecule kinase inhibitors developed from its derivatives can modulate the activity of these pathways, thereby hindering cancer progression.

The PI3K/AKT/mTOR Pathway

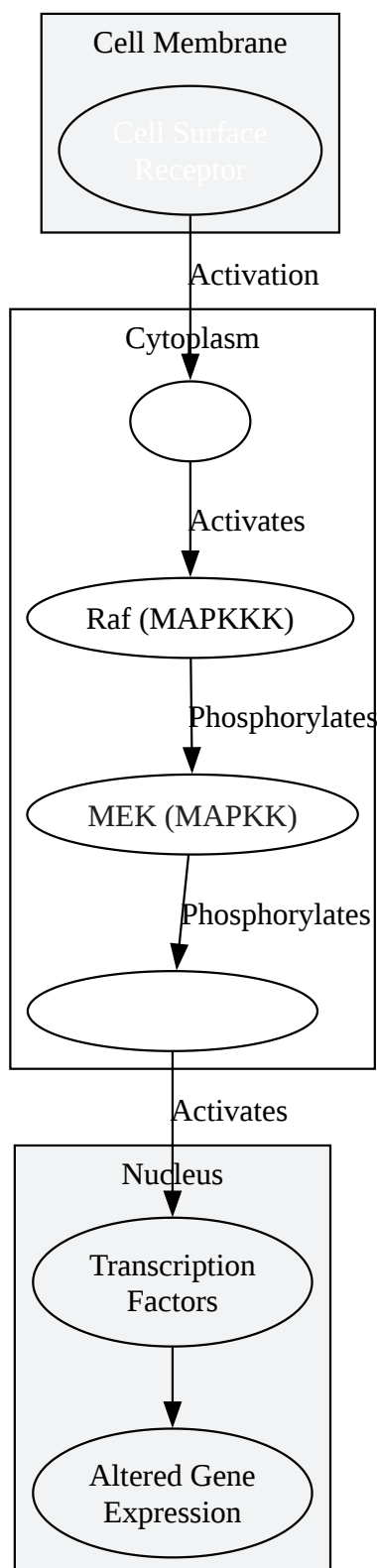
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many cancers. Kinase inhibitors can be designed to target components of this pathway, such as PI3K or mTOR, to disrupt these cancer-promoting processes.



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The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route that transmits signals from cell surface receptors to the DNA in the nucleus. This pathway is involved in cell division, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is also a hallmark of many cancers. Kinase inhibitors derived from **diethyl chloromalonate** can be developed to target components of this pathway, such as MEK or ERK, to block aberrant signaling.



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Conclusion

Diethyl chloromalonate is a cornerstone intermediate in modern organic synthesis, offering a gateway to a wide array of complex molecules with significant biological activity. Its utility in the synthesis of pharmaceutical agents, particularly kinase inhibitors, underscores its importance in the field of drug discovery. A thorough understanding of its properties, reactivity, and handling is essential for researchers and scientists aiming to leverage this versatile compound in the development of novel therapeutics.

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